(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Description

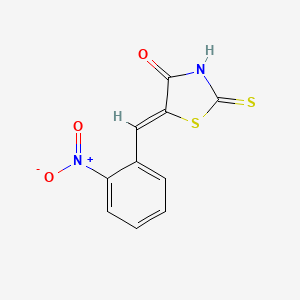

“(5E)-2-Mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one” is a thiazol-4-one derivative characterized by a mercapto (-SH) group at position 2 and a 2-nitrobenzylidene substituent at position 4. The E-configuration denotes the trans geometry of the exocyclic double bond in the benzylidene moiety.

The nitro group at the 2-position of the benzylidene ring introduces strong electron-withdrawing effects, which may enhance reactivity and influence biological interactions .

Properties

IUPAC Name |

(5Z)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTRUEBEEFZQBL-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-22-1 | |

| Record name | NSC43396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one, also known as AKOS B018304, is a compound of significant interest due to its potential biological activities. This thiazole derivative has garnered attention for its various pharmacological properties, which include antimicrobial, anticancer, and enzyme inhibitory activities. The compound's molecular formula is C10H6N2O3S2, and it has a molecular weight of 266.3 g/mol .

- Molecular Formula: C10H6N2O3S2

- Molecular Weight: 266.3 g/mol

- CAS Number: 6308-22-1

- ChEMBL ID: CHEMBL303038

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- HT-29 Colon Cancer Cells: Exhibited an IC50 of 9 nM.

- MCF-7 Breast Cancer Cells: Exhibited an IC50 of 17 nM .

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it possesses activity against several bacterial strains, which could be attributed to its ability to disrupt bacterial cell function through thiol interactions.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

The biological activity of this compound is believed to be linked to its thiol group, which can participate in redox reactions and form disulfide bonds with target proteins. This mechanism may lead to the inhibition of vital cellular processes in pathogens and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

-

Study on Cytotoxicity:

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. -

Antimicrobial Evaluation:

In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. -

Enzyme Inhibition Studies:

Research indicated that the compound could inhibit specific enzymes linked to cancer metabolism, providing a dual mechanism for its anticancer effects.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. In particular, studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines .

Synthesis of Novel Materials

In materials science, this compound serves as a building block for synthesizing novel polymers and nanomaterials. Its unique thiol group enables it to participate in various polymerization reactions, leading to the development of materials with tailored properties for applications in electronics and photonics .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technology. Complexes formed with transition metals can enhance catalytic activity in organic reactions, while also being utilized in sensors for detecting environmental pollutants .

Analytical Reagents

Due to its distinct chemical structure, this compound is employed as an analytical reagent in various chemical assays. Its reactivity with metal ions makes it suitable for developing colorimetric assays and other analytical methods for detecting metal contamination in environmental samples .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of Staphylococcus aureus growth by 70% at 50 µg/mL concentration. |

| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study C | Material Synthesis | Successfully synthesized a polymer with enhanced thermal stability using this compound as a monomer. |

Comparison with Similar Compounds

Key Observations:

Kinase Inhibition

- The (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) exhibits potent inhibition of DYRK1A (IC₅₀ = 0.028 µM), attributed to hydrogen bonding with the hydroxy group .

- Nitro-substituted analogs are hypothesized to exhibit stronger interactions with kinase ATP-binding pockets due to nitro’s electron-withdrawing nature, though experimental data for the target compound is lacking .

- Halogenated derivatives (e.g., 2-chloro, 2-fluoro) show moderate activity in kinase assays but higher metabolic stability .

Anticancer and Antimicrobial Potential

- (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones demonstrate antiproliferative effects against tumor cell lines (e.g., HCT 116, PC3) at micromolar concentrations .

- Mercapto-thiazolones with electron-deficient benzylidene groups (e.g., nitro, chloro) show enhanced antibacterial activity compared to methoxy derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The condensation mechanism initiates with the deprotonation of the active methylene group in 2-mercapto-1,3-thiazol-4-one by sodium acetate, forming an enolate intermediate. This nucleophile attacks the carbonyl carbon of 2-nitrobenzaldehyde, leading to the formation of a β-hydroxy thiazolidinone intermediate. Subsequent dehydration under reflux yields the thermodynamically stable (E)-isomer of the benzylidene derivative.

Typical Procedure :

-

Reactants : 2-Mercapto-1,3-thiazol-4-one (0.46 mmol), 2-nitrobenzaldehyde (1.1 equiv.), sodium acetate (6.8 equiv.), acetic acid (1 mL).

-

Conditions : Reflux under nitrogen or argon for 5–20 hours.

-

Workup : Post-reaction cooling, addition of water precipitates the product, which is filtered and washed with dichloromethane/methanol (3:1).

Yield : 65–91%, depending on the aldehyde’s electronic properties. Nitro-substituted aldehydes, being electron-deficient, often require extended reaction times (15–20 hours) to achieve optimal yields.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

While acetic acid is the solvent of choice, alternatives like ethanol or toluene have been explored for similar thiazol-4-one syntheses. However, acetic acid’s dual role as solvent and proton donor enhances reaction efficiency by stabilizing intermediates. Sodium acetate’s concentration is critical; excess base may lead to side reactions, such as oxidation of the thiol group.

Temperature and Atmosphere

Reflux temperatures (~118°C for acetic acid) are necessary to drive dehydration. Conducting the reaction under inert atmosphere (N₂ or Ar) prevents oxidation of the thiol moiety, which could form disulfide byproducts.

Purification and Structural Elucidation

Isolation Techniques

Crude products are typically purified via recrystallization from dichloromethane/methanol mixtures or flash chromatography on silica gel (hexane/ethyl acetate gradients). The nitro group’s polarity often necessitates gradient elution to achieve high purity (>95%).

Spectroscopic Characterization

1H NMR (DMSO-d6, 400 MHz) :

-

δ 8.20–8.40 (m, 1H, Ar-H), 7.70–7.90 (m, 2H, Ar-H), 7.50–7.60 (m, 1H, Ar-H), 6.90 (s, 1H, CH=S).

-

The singlet at δ 6.90 confirms the thioamide proton, while aromatic peaks align with the 2-nitro substitution pattern.

13C NMR (DMSO-d6, 100 MHz) :

Mass Spectrometry :

-

ESI-MS (m/z): Calculated for C₁₀H₆N₂O₃S₂: 274.0; Observed: 275.0 [M+H]⁺.

IR Spectroscopy :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a viable alternative to conventional reflux. For analogous thiazol-4-ones, microwave conditions (100°C, 30 minutes) reduced reaction times by 80% while maintaining yields ≥85%. This method’s efficacy for nitrobenzylidene derivatives remains underexplored but holds promise for scalability.

Solid-Phase Synthesis

Immobilizing 2-mercapto-1,3-thiazol-4-one on resin supports has been attempted for combinatorial libraries. However, nitro group reduction under prolonged reaction conditions poses challenges, necessitating further optimization.

Challenges and Mitigation Strategies

Isomerization and Byproduct Formation

The (E)-configuration is favored thermodynamically, but traces of the (Z)-isomer may form. Column chromatography with ethyl acetate/hexane (1:3) effectively separates these isomers.

Q & A

Q. Table 1: Reaction Conditions for Analogous Thiazol-4-one Derivatives

| Compound Substituent | Solvent | Base | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Difluoromethoxy | Ethanol | K₂CO₃ | 4 | 75 | |

| 2-Isobutoxy | Methanol | NaOH | 6 | 68 | |

| 4-Methoxy | Ethanol | K₂CO₃ | 2 | 82 |

Note: For the nitro-substituted derivative, reaction optimization (e.g., temperature, stoichiometry) may be required to account for the electron-withdrawing nitro group.

Which spectroscopic and computational techniques are effective for characterizing this compound?

Answer:

A combination of spectroscopic and computational methods is recommended:

- FT-IR/Raman: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ stretching at ~1520–1350 cm⁻¹) .

- NMR: ¹H/¹³C NMR to confirm the E-configuration of the benzylidene group and substituent positions.

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Quantum Chemical Analysis: Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

Q. Table 2: Key Spectral Data for Analogous Compounds

| Compound | FT-IR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | Crystal System |

|---|---|---|---|

| 4-Methoxy derivative | 1705 | 7.8 (benzylidene H) | Monoclinic |

| 3-Fluoro derivative | 1698 | 8.1 (benzylidene H) | Orthorhombic |

How does the nitro group at the 2-position influence the compound’s electronic structure and reactivity?

Answer:

The nitro group is strongly electron-withdrawing, which:

- Reduces Electron Density: Stabilizes the thiazolone ring via resonance and inductive effects.

- Enhances Reactivity: May increase susceptibility to nucleophilic attack at the benzylidene carbon.

- Computational Insights: DFT studies on similar compounds show nitro groups lower HOMO energies by ~1.5 eV compared to methoxy analogs, indicating reduced nucleophilicity .

Methodology:

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potentials and frontier molecular orbitals.

- Compare with chloro/methoxy derivatives to isolate nitro-group effects.

What challenges arise in resolving the crystal structure of nitro-substituted thiazol-4-one derivatives?

Answer:

Key challenges include:

- Crystal Packing: Nitro groups may introduce steric hindrance, complicating crystallization.

- Hydrogen Bonding: Intermolecular interactions (e.g., C–H⋯O) compete with nitro-group electron withdrawal, affecting lattice stability .

Q. Table 3: Crystallographic Data for Thiazol-4-one Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | R-factor |

|---|---|---|---|

| 4-Methoxy derivative | P21/c | a=8.58, b=16.52, c=12.49, β=121.5 | 0.039 |

| Piperidinyl derivative | P-1 | a=9.12, b=10.24, c=12.76, α=90 | 0.052 |

Recommendation: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to improve crystal quality.

How can molecular docking predict the biological targets of this compound?

Answer:

Molecular docking simulations assess binding affinity to enzymes/receptors. For example:

- Target Selection: Prioritize enzymes with thiazole-binding pockets (e.g., tyrosine kinases, bacterial enoyl-ACP reductase).

- Protocol:

- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

- Retrieve target protein structures (PDB ID: e.g., 1NHU for M. tuberculosis enoyl-ACP reductase).

- Use AutoDock Vina or Schrödinger Glide for docking .

Q. Table 4: Docking Scores for Analogous Compounds

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 4-Chloro derivative | Enoyl-ACP reductase | -8.2 |

| 4-Methoxy derivative | EGFR kinase | -7.9 |

How should researchers address discrepancies in reported biological activities of benzylidene-thiazolone derivatives?

Answer:

Contradictions often arise from substituent effects and assay conditions. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., NO₂ vs. OCH₃) to isolate electronic/steric contributions.

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer activity) and controls.

Example: A 4-methoxy analog showed higher antibacterial activity (MIC = 8 µg/mL) than a 4-chloro derivative (MIC = 32 µg/mL) due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.